molecular formula C6H9NS B101342 2-Propylthiazole CAS No. 17626-75-4

2-Propylthiazole

Cat. No. B101342
CAS RN: 17626-75-4
M. Wt: 127.21 g/mol
InChI Key: CMOIEFFAOUQJPS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Propylthiazole consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The propyl group is attached to the second carbon atom of the thiazole ring .


Physical And Chemical Properties Analysis

2-Propylthiazole is a liquid at 20 degrees Celsius . It has a boiling point of 168.3±9.0 °C at 760 mmHg . The compound has a density of 1.0±0.1 g/cm3 and a refractive index of 1.520 .

Scientific Research Applications

Catalysis in Organic Synthesis

2-Propylthiazole has been utilized in the field of catalysis, particularly in the direct C–H bond activation of heteroarene derivatives. This process is crucial for the synthesis of complex organic molecules. The compound has shown effectiveness in the arylation of various substrates, indicating its potential as a versatile catalyst in organic synthesis .

Antimicrobial Properties

Research indicates that 2-Propylthiazole derivatives can exhibit significant antimicrobial properties. This application is particularly relevant in the development of new antibiotics and antiseptics, which are increasingly important due to the rise of antibiotic-resistant strains of bacteria .

Antioxidant Activity

The antioxidant properties of 2-Propylthiazole derivatives make them candidates for inclusion in pharmaceuticals and nutraceuticals aimed at combating oxidative stress. This could have implications for the treatment of diseases associated with free radical damage .

Pharmaceutical Applications

Thiazole derivatives, including 2-Propylthiazole, have been found to possess a range of pharmaceutical activities. These include antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, and hepatoprotective activities. The versatility of thiazole compounds in drug design underscores the potential of 2-Propylthiazole in this field .

Agricultural Chemicals

The structural motif of thiazole is present in many agrochemicals. Given the biological activity of 2-Propylthiazole, it could be used in the development of new pesticides or herbicides, contributing to the protection of crops and yield optimization .

Material Science

Thiazole derivatives are known to be used in the creation of materials such as liquid crystals, sensors, and dyes. 2-Propylthiazole’s properties could be harnessed in the development of advanced materials with specific electronic or photonic characteristics .

Safety and Hazards

2-Propylthiazole is classified as a flammable liquid and vapor . It has a flash point of 54 °C . Safety measures include keeping the substance away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-propyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-2-3-6-7-4-5-8-6/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOIEFFAOUQJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066229
Record name Thiazole, 2-propyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylthiazole

CAS RN

17626-75-4
Record name 2-Propylthiazole
Source CAS Common Chemistry
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Record name 2-Propylthiazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazole, 2-propyl-
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Record name Thiazole, 2-propyl-
Source EPA DSSTox
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Record name 2-propylthiazole
Source European Chemicals Agency (ECHA)
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Record name 2-PROPYLTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-propylthiazole emerge during the photocatalytic degradation of BAET?

A1: The research indicates that 2-propylthiazole is not a direct product of BAET's initial breakdown. Instead, it arises from a multi-step process. Initially, in the absence of UV light, two BAET molecules undergo dimerization, forming a disulfide compound []. Upon UV illumination in the presence of TiO2, this disulfide undergoes a series of oxidation and rearrangement reactions. While the exact mechanism leading to 2-propylthiazole is not fully elucidated in the paper, its presence among the degradation products suggests a complex reaction pathway involving sulfur oxidation and cyclization events.

Q2: Does the formation of 2-propylthiazole indicate complete detoxification of BAET?

A2: The presence of 2-propylthiazole alongside other byproducts like butanal, aminobutane, sulfinic acid, and sulfonic acid suggests that the degradation of BAET is an intricate process []. While the formation of these compounds indicates a breakdown of the original BAET molecule, further research is needed to determine the toxicity of 2-propylthiazole and other byproducts. Complete mineralization to inorganic compounds like CO2, NH4+, and SO42−, as observed for other simulants in the study, would represent a more definitive detoxification [].

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